molecular formula C13H10O3 B8488620 2-Hydroxy-5-phenoxybenzaldehyde

2-Hydroxy-5-phenoxybenzaldehyde

Cat. No. B8488620
M. Wt: 214.22 g/mol
InChI Key: QJPGNXTVPKAIOB-UHFFFAOYSA-N
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Patent
US07138411B2

Procedure details

Ethyl magnesium bromide (67.5 mL of an approximately 3.0 M solution in diethyl ether, 202.5 mmol) was added to toluene (50 mL). A solution of 4-phenoxyphenol (25.00 g, 134.26 mmol) in diethyl ether (35 mL) was added resulting in the evolution of gas. The reaction was heated to 80° C. causing distillation of the diethyl ether. Toluene (300 mL), HMPA (23.4 mL, 24.059 g, 134.26 mmol), and paraformaldehyde (10.07 g, 335.65 mmol) were added and the reaction was heated to 85° C. for 4 hours. The reaction was cooled to room temperature and was acidified with 2N HCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
23.4 mL
Type
reactant
Reaction Step Four
Quantity
10.07 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[O:5]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN(P(N(C)C)(N(C)C)=O)C.[CH2:30]=[O:31].Cl>C(OCC)C.C1(C)C=CC=CC=1>[O:5]([C:12]1[CH:13]=[C:14]([CH:30]=[O:31])[C:15]([OH:18])=[CH:16][CH:17]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
23.4 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
10.07 g
Type
reactant
Smiles
C=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the evolution of gas
DISTILLATION
Type
DISTILLATION
Details
distillation of the diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 85° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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